molecular formula C9H7ClFNO3 B13049190 1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one

1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one

Cat. No.: B13049190
M. Wt: 231.61 g/mol
InChI Key: JPJQYJMSCVWTIE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one (CAS 2102175-14-2) is a substituted aromatic ketone of interest in chemical research and development. This compound has a molecular formula of C 9 H 7 ClFNO 3 and a molecular weight of 231.61 g/mol . This chemical serves as a versatile synthetic intermediate or building block for further chemical synthesis. The presence of multiple functional groups—a ketone, a nitro group, and halogen substituents (chloro and fluoro) on the benzene ring—makes it a valuable substrate for constructing more complex molecules . Researchers may utilize it in the development of pharmaceutical candidates or functional materials, leveraging its structure for reactions such as nucleophilic aromatic substitution or reduction of the nitro group. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Based on safety data of a closely related compound, appropriate safety precautions should be observed during handling .

Properties

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.61 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H7ClFNO3/c1-5(13)2-6-3-9(12(14)15)7(10)4-8(6)11/h3-4H,2H2,1H3

InChI Key

JPJQYJMSCVWTIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Acetylation of m-Fluoroaniline to 3-Fluoroacetanilide

  • Reagents: m-Fluoroaniline dissolved in acetic acid, acetic anhydride added.
  • Conditions: Room temperature, acetylation proceeds to protect the amino group.
  • Outcome: Formation of 3-fluoroacetanilide, which prevents undesired side reactions in subsequent steps.

Step 2: Friedel-Crafts Acylation to 2-Fluoro-4-acetamidoacetophenone

  • Reagents: 3-Fluoroacetanilide, acylating agent (acetyl chloride or equivalent), Lewis acid catalyst (e.g., AlCl3).
  • Conditions: Solvent medium, reaction time 40–60 hours, molar ratios optimized (3-fluoroacetanilide:acylating agent:Lewis acid = 1:1.5–2.5:2.5–4).
  • Outcome: Introduction of the propan-2-one side chain at the para position relative to the acetamido group.

Step 3: Hydrolysis to 2-Fluoro-4-aminoacetophenone

  • Reagents: Hydrolysis solvent (methanol or ethanol preferred), inorganic acid catalyst (hydrochloric acid favored).
  • Conditions: Temperature 50–70 °C, reaction time 3–5 hours.
  • Outcome: Removal of acetyl protecting group to regenerate the amino functionality.

Step 4: Sandmeyer Reaction to 2-Fluoro-4-chloroacetophenone

  • Reagents: Hydrochloric acid aqueous solution, sodium nitrite (NaNO2), cuprous chloride (CuCl).
  • Conditions: Formation of diazonium salt at 10 to −10 °C, followed by reaction with CuCl at 0–30 °C.
  • Outcome: Substitution of amino group with chlorine, yielding 2-fluoro-4-chloroacetophenone.

Step 5: Nitration to 4-Chloro-2-fluoro-5-nitroacetophenone

  • Reagents: Nitrating mixture (preferably concentrated sulfuric acid and potassium nitrate).
  • Conditions: Temperature −10 to 0 °C, reaction time 0.5–1 hour, molar ratio of substrate to potassium nitrate 1:2–3.
  • Outcome: Introduction of the nitro group at the 5-position, completing the substitution pattern.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Notes
1 m-Fluoroaniline Acetic acid, acetic anhydride 3-Fluoroacetanilide Amino protection by acetylation
2 3-Fluoroacetanilide Acylating agent, Lewis acid catalyst, solvent 2-Fluoro-4-acetamidoacetophenone Friedel-Crafts acylation
3 2-Fluoro-4-acetamidoacetophenone Methanol/ethanol, HCl, 50–70 °C 2-Fluoro-4-aminoacetophenone Hydrolysis
4 2-Fluoro-4-aminoacetophenone NaNO2, HCl, CuCl, 10 to −10 °C, then 0–30 °C 2-Fluoro-4-chloroacetophenone Sandmeyer reaction
5 2-Fluoro-4-chloroacetophenone H2SO4 + KNO3, −10 to 0 °C 4-Chloro-2-fluoro-5-nitroacetophenone Nitration

Research Findings and Advantages

  • Starting Material Availability: Using m-fluoroaniline as the starting material addresses the issue of difficult-to-source intermediates such as 4-chloro-2-fluorobenzoic acid, reducing cost and improving accessibility.
  • Reaction Conditions: The process operates under mild to moderate temperatures with common reagents, minimizing side reactions and enabling high overall yields.
  • Industrial Suitability: The method's stepwise protection, acylation, and substitution sequence is well-suited for scale-up and industrial production.
  • Yield and Purity: Optimized molar ratios and reaction times ensure high purity of the final product with minimal by-products.

Additional Notes on Alternative Approaches

  • Some methods attempt to bypass the preparation of 4-chloro-2-fluoro-5-nitroacetophenone by using direct bromination or other halogenation strategies on related benzoic acids. However, these approaches suffer from expensive or hard-to-obtain starting materials and lower overall efficiency.
  • Solid-phase synthesis techniques involving 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block have been explored for heterocyclic derivatives but are less relevant for direct preparation of the propan-2-one derivative.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 1-(4-Chloro-2-fluoro-5-aminophenyl)propan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance or optical properties.

    Biological Studies: Researchers use this compound to study the effects of various substituents on biological activity, aiding in the design of more effective drugs.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs are substituted phenylpropan-2-ones. Key comparisons include:

Compound Substituents Electronic Effects Synthetic Yield Range
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one 4-Cl, 2-F, 5-NO₂ Strong electron withdrawal, high polarity Not reported
Benzaldehyde-derived propan-2-ones Variable (e.g., -OMe, -NO₂) Tunable reactivity based on substituents 34–89%
1-(3,3-Diallyl-5-chloroindolin-2-yl)propan-2-one Indoline core, 5-Cl, diallyl Conjugated system, potential for cyclization Not reported
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to methoxy-substituted analogs, which favor nucleophilic reactions .

Physical Properties

  • Solubility: The nitro group likely reduces solubility in nonpolar solvents compared to methyl- or methoxy-substituted analogs.
  • Melting Point : Expected to be higher than analogs with fewer electron-withdrawing groups due to increased molecular packing efficiency.

Biological Activity

1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one is an organic compound characterized by its unique structural features, including halogenated and nitro functionalities. This compound, with a molecular formula of C10_{10}H8_{8}ClFNO2_2 and a molecular weight of approximately 247.63 g/mol, exhibits various biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which contributes to its electrophilic nature. This structural arrangement is crucial for its interactions with biological systems.

PropertyValue
Molecular FormulaC10_{10}H8_{8}ClFNO2_2
Molecular Weight247.63 g/mol
Log PNot specified
Hydrogen Bond AcceptorsNot specified
Heavy Atom CountNot specified

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and nitration processes. The nitro group can be reduced to an amine, significantly altering the compound's biological activity. This modification may enhance its potential as a pharmacological agent by increasing its reactivity towards nucleophilic sites in proteins.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit certain enzymes or modulate receptor activities due to its electrophilic nature. This suggests potential applications in drug design, particularly for targeting specific enzymatic pathways involved in disease processes.

Interaction with Biological Systems

The compound's ability to interact with nucleophilic sites in proteins could lead to significant biological effects. Such interactions are critical for understanding how this compound may influence various biochemical pathways, potentially leading to therapeutic applications.

Case Studies and Research Findings

  • Antiplasmodial Activity : In related studies, compounds with similar structural features have shown promising antiplasmodial activity against Plasmodium falciparum. For instance, derivatives of phenoxybenzamides demonstrated high antiplasmodial activity with selective indices indicating low cytotoxicity . This highlights the potential for this compound to be explored in similar contexts.
  • Structure-Activity Relationships (SAR) : Research on structure-activity relationships has revealed that modifications to the phenyl ring can significantly alter the biological activity of related compounds. The presence of halogen substituents often enhances the potency and selectivity of these compounds against specific targets .
  • Computational Studies : Computational analyses have been conducted to predict the interaction profiles of similar compounds with various biological targets, providing insights into their mechanisms of action and potential therapeutic uses .

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